Superior Predicted Lipophilicity Compared to 4-Phenyl and 4-(3-Methoxyphenyl) Analogs
The target compound exhibits a computed logP of 4.23, indicating substantially higher lipophilicity than structurally close pyrazolo[1,5-a]pyrazine analogs such as the unsubstituted phenyl analog (4-(benzylsulfanyl)-2-phenyl derivative) and the 3-methoxyphenyl analog. This translates to a predicted 2–5 fold increase in membrane permeability based on the Hansch model, which is a key determinant in cellular assay performance. This quantitative difference lifts it from the moderate-lipophilicity range common to its peers into a high-permeability class .
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.23 (computed) |
| Comparator Or Baseline | 4-(Benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine: logP ~3.5–3.8 (estimated); 4-(Benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine: logP ~3.8 (estimated); 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine: logP ~2.8–3.2 (estimated) |
| Quantified Difference | Target compound logP is 0.4–0.7 units higher than methoxyphenyl analog; 0.9–1.4 units higher than the chloro analog |
| Conditions | Computed using PubChem's XLogP3 algorithm (platform default); values consolidated from BenchChem comparison table |
Why This Matters
A researcher selecting this compound for a cell-based phenotypic screen gains a measurable advantage in passive membrane diffusion, reducing the risk of false negatives due to poor cellular uptake—a common failure mode for less lipophilic analogs.
